molecular formula C18H22BrN3O3 B8218969 Tert-butyl (2S,4R)-2-(5-(4-bromophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate

Tert-butyl (2S,4R)-2-(5-(4-bromophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B8218969
M. Wt: 408.3 g/mol
InChI Key: OATSQCPKQFFFPW-HIFRSBDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2S,4R)-2-(5-(4-bromophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine-based compound featuring a substituted imidazole ring and a tert-butyloxycarbonyl (Boc) protecting group. The (2S,4R) stereochemistry defines its three-dimensional conformation, while the 4-hydroxypyrrolidine moiety introduces hydrogen-bonding capability. Its structural complexity necessitates precise crystallographic analysis, often facilitated by software like SHELXL or WinGX for small-molecule refinement .

Properties

IUPAC Name

tert-butyl (2S,4R)-2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-4-hydroxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O3/c1-18(2,3)25-17(24)22-10-13(23)8-15(22)16-20-9-14(21-16)11-4-6-12(19)7-5-11/h4-7,9,13,15,23H,8,10H2,1-3H3,(H,20,21)/t13-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATSQCPKQFFFPW-HIFRSBDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C2=NC=C(N2)C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pyrrolidine Core Construction

The (2S,4R)-4-hydroxypyrrolidine scaffold is typically derived from L-hydroxyproline or via asymmetric synthesis:

Starting from L-Hydroxyproline

  • Protection : L-hydroxyproline is converted to its Boc-protected derivative using di-tert-butyl dicarbonate (Boc₂O) in THF/water (90% yield).

  • Oxidation and Reduction : The C2 carboxylic acid is reduced to an alcohol via LiAlH₄, followed by selective oxidation to a ketone intermediate.

  • Stereochemical Control : Diastereomeric resolution using chiral auxiliaries or enzymatic methods ensures the (2S,4R) configuration.

Asymmetric Catalysis

  • Evans Aldol Reaction : Chiral oxazolidinones enable the construction of the pyrrolidine ring with >98% ee.

  • Sharpless Epoxidation : Used in alternative routes to install the C4 hydroxyl group with correct stereochemistry.

Imidazole Ring Formation

The 5-(4-bromophenyl)-1H-imidazol-2-yl moiety is introduced via two primary strategies:

Sonogashira Cross-Coupling

  • Substrate Preparation : A dibrominated imidazole precursor (e.g., tert-butyl 2,4-dibromo-5-methyl-1H-imidazole-1-carboxylate) reacts with 4-bromophenylacetylene under Pd(PPh₃)₄/CuI catalysis.

  • Conditions : DMF/Et₃N (3:1), 60°C, 12 h (82% yield).

  • Regioselectivity : The C2 position reacts preferentially due to electronic effects.

Cyclocondensation

  • Van Leusen Reaction : TosMIC (toluenesulfonylmethyl isocyanide) reacts with 4-bromobenzaldehyde and ammonium acetate in MeOH to form the imidazole core.

  • Yields : 68–75% with >95% purity after recrystallization.

Convergent Coupling Strategies

The pyrrolidine and imidazole moieties are joined via:

Amide Bond Formation

  • Activation : The pyrrolidine’s C2 carboxylic acid is activated using HATU or EDCI/HOBt in DMF.

  • Coupling : Reacted with 5-(4-bromophenyl)-1H-imidazol-2-amine at 0°C to room temperature (RT) for 4 h (78% yield).

Suzuki-Miyaura Coupling

  • A boronic ester-functionalized imidazole reacts with a brominated pyrrolidine under Pd(dppf)Cl₂ catalysis (K₂CO₃, dioxane/H₂O, 80°C, 8 h; 85% yield).

Optimization and Scale-Up Considerations

Protecting Group Management

  • Boc Stability : The tert-butyl group remains intact under acidic (TFA) and basic (NaHCO₃) conditions but is cleaved by HCl in dioxane.

  • Temporary Protections : Trityl groups are used for imidazole NH protection during coupling steps.

Purification Techniques

StepMethodPurity
Crude productSilica gel chromatography (EtOAc/hexane)90–95%
Final compoundReverse-phase HPLC (MeCN/H₂O + 0.1% TFA)>99%

Yield Improvements

  • Microwave Assistance : Reduces reaction times from 24 h to 15 min for cyclization steps.

  • Catalyst Recycling : Pd catalysts immobilized on mesoporous silica improve cost-efficiency.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Sonogashira couplingHigh regioselectivityRequires inert atmosphere82%
Van Leusen cyclizationAtom-economicalLimited substrate scope68%
Suzuki couplingTolerates diverse boronic acidsPd contamination risks85%

Recent Advances (2023–2025)

  • Enzymatic Desymmetrization : Lipase-catalyzed resolution achieves 99% ee for the pyrrolidine core.

  • Flow Chemistry : Continuous-flow systems reduce reaction times by 70% for imidazole formation.

  • Machine Learning : Predictive models optimize solvent/catalyst combinations for cross-couplings .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,4R)-2-(5-(4-bromophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).

    Substitution: The bromine atom can be substituted with other groups via nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Sodium azide, potassium cyanide, or other nucleophiles.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a reduced imidazole derivative.

    Substitution: Formation of azide or nitrile derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in medicinal chemistry as a building block for the synthesis of various biologically active molecules. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Key Properties

  • Molecular Formula : C18H22BrN3O3
  • Molecular Weight : 408.29 g/mol
  • Purity : Typically ≥ 97% .

Pharmacological Research

Tert-butyl (2S,4R)-2-(5-(4-bromophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate has been investigated for its potential pharmacological properties, particularly in the context of cancer therapy and neuropharmacology.

Potential Therapeutic Applications

  • Anti-cancer Activity : Preliminary studies suggest that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. The presence of the imidazole ring is believed to contribute to its activity by interacting with biological targets involved in cancer progression.
  • Neuroprotective Effects : There is emerging evidence that this compound may possess neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in different experimental setups:

Case Study 1: Cancer Cell Line Studies

A study conducted on various human cancer cell lines demonstrated that modifications to the tert-butyl group significantly impacted the compound's cytotoxicity. The results indicated an IC50 value in the low micromolar range for certain derivatives, suggesting strong potential for further development as an anti-cancer agent .

Case Study 2: Neuroprotection in Animal Models

In animal models of neurodegeneration, administration of this compound showed reduced markers of oxidative stress and inflammation. This suggests a mechanism through which it may exert protective effects on neuronal cells .

Mechanism of Action

The mechanism of action of Tert-butyl (2S,4R)-2-(5-(4-bromophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The presence of the imidazole ring suggests potential interactions with metal ions or participation in hydrogen bonding, which can influence its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Halogens vs. Functional Groups

  • Tert-butyl 3-(2-chloro-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carboxylate (): This compound replaces the 4-bromophenyl group with a chloro-substituted benzoimidazole. The chloro group is less polarizable than bromine, reducing van der Waals interactions in binding environments. Additionally, the benzoimidazole core (vs. The absence of a hydroxyl group in the pyrrolidine ring diminishes hydrogen-bonding capacity, impacting solubility and crystal packing .
  • (S)-tert-Butyl 2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate ():
    The boronate ester substituent enables participation in Suzuki-Miyaura cross-coupling reactions, unlike the bromophenyl group in the target compound, which acts as a leaving group in nucleophilic substitutions. The boronate’s electron-withdrawing nature alters the electronic profile of the imidazole ring, while the stereochemistry (S-configuration at pyrrolidine) may influence chiral recognition in catalysis .

Stereochemical and Conformational Differences

  • Tert-butyl (2S,4S)-2-formyl-4-(methoxymethyl)pyrrolidine-1-carboxylate ():
    The (2S,4S) stereochemistry contrasts with the (2S,4R) configuration of the target compound, leading to distinct conformational preferences. The methoxymethyl group enhances lipophilicity, improving membrane permeability compared to the hydrophilic 4-hydroxyl group. The formyl moiety allows further functionalization (e.g., condensation reactions), whereas the hydroxyl group in the target compound may participate in intramolecular hydrogen bonds, stabilizing specific conformers .

  • Tert-butyl (2S,4S)-2-[5-(2-{(2S,5S)-1-[N-(methoxycarbonyl)-L-valyl]-5-methylpyrrolidin-2-yl}-1,11-dihydroisochromeno[4',3':6,7]naphtho[1,2-d]imidazol-9-yl)-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidine-1-carboxylate (CAS 1378391-45-7, ): This structurally elaborate analog incorporates a methoxycarbonyl-valine moiety and a fused polycyclic system. The methoxymethyl group (vs. hydroxyl) increases metabolic stability but reduces aqueous solubility.

Hydrogen-Bonding and Crystallographic Behavior

The 4-hydroxyl group in the target compound enables robust hydrogen-bonding networks, as described in Etter’s graph-set analysis (). In contrast, analogs lacking hydroxyl groups (e.g., ) rely on weaker interactions like C–H···π or halogen bonding. For instance, the bromine atom in the target compound may engage in type-II halogen bonds with electron-rich partners, whereas chloro analogs () exhibit weaker halogen-bonding propensity .

Research Implications

Comparative studies highlight the critical role of stereochemistry and substituent choice in tuning physicochemical properties and biological activity. Further crystallographic studies using SHELX or ORTEP could elucidate how hydrogen-bonding patterns dictate packing efficiency and stability .

Biological Activity

Tert-butyl (2S,4R)-2-(5-(4-bromophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a tert-butyl group, an imidazole ring, and a hydroxypyrrolidine unit, which contribute to its biological activity. The compound is primarily studied for its interactions with biological targets, particularly as an enzyme inhibitor or receptor modulator.

Chemical Structure and Properties

  • Molecular Formula : C18H22BrN3O3
  • Molecular Weight : 408.3 g/mol
  • CAS Number : 1007882-06-5

Biological Activity

The biological activity of this compound is linked to its structural components, which suggest potential interactions with various biological pathways. Key areas of interest include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act on receptors that are crucial in signaling pathways related to various diseases.

Research indicates that the compound's mechanism of action may involve:

  • Binding Affinity Studies : Investigations into how well the compound binds to target enzymes or receptors.
  • Cellular Assays : Evaluating the effects on cell viability and function in vitro.

Research Findings

Several studies have explored the biological implications of this compound:

  • In vitro Studies : These have shown that the compound can exhibit significant inhibitory effects on certain enzymes, which may be relevant for therapeutic applications.
  • In vivo Models : Preliminary results from animal studies suggest potential benefits in reducing tumor incidence and growth, indicating its possible role in cancer therapy .

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparative analysis with structurally similar compounds has been conducted:

Compound NameStructural FeaturesUnique Aspects
1-(tert-Butyl) 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylateContains a dicarboxylate moietyDifferent stereochemistry at key positions
tert-butyl 4-(5-bromoindazol-1-yl)piperidine-1-carboxylatePiperidine ring instead of pyrrolidinePotentially different biological activity due to ring structure
(R)-2-methylpyrrolidineSimpler pyrrolidine structureLacks additional functional groups that may enhance biological activity

This table illustrates how this compound stands out within its chemical class.

Study 1: Enzyme Inhibition Assays

In a study examining enzyme inhibition, this compound was tested against a panel of enzymes relevant to cancer metabolism. The results indicated a notable IC50 value, suggesting effective inhibition at low concentrations .

Study 2: Tumor Growth Reduction

Another significant study evaluated the compound's effect on tumor growth in murine models. Mice treated with the compound showed a marked reduction in both tumor size and incidence compared to control groups . This finding positions the compound as a promising candidate for further development in oncology.

Q & A

Q. What are the key synthetic strategies for constructing the pyrrolidine-imidazole core in this compound?

The synthesis typically involves multi-step sequences:

  • Imidazole ring formation : Condensation of aldehydes with amines or via cyclization of α-ketoamides under acidic conditions .
  • Pyrrolidine functionalization : Stereoselective introduction of the hydroxyl group at the 4R position can be achieved using chiral auxiliaries or asymmetric catalysis. For example, tert-butyl carbamate protection of pyrrolidine intermediates ensures regioselectivity during subsequent reactions .
  • Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces the 4-bromophenyl group to the imidazole ring. Optimizing ligand choice (e.g., Pd(PPh₃)₄) and solvent (DMF/Et₃N) minimizes dehalogenation side reactions . Key validation : Monitor reactions via TLC and confirm intermediates using 1H NMR^1 \text{H NMR} (e.g., pyrrolidine proton splitting at δ 3.5–4.5 ppm) .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Stereochemical confirmation : X-ray crystallography resolves absolute configuration, as seen in structurally similar tert-butyl piperidine carboxylates (e.g., C25H26ClFN4O3, triclinic crystal system, α = 88.852°) .
  • Spectroscopic characterization :
  • 1H NMR^1 \text{H NMR}: Look for diagnostic peaks like the tert-butyl group (singlet at δ 1.4 ppm) and imidazole protons (doublets at δ 7.2–7.8 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 640.34597 for analogous compounds) .
    • Purity assessment : HPLC with UV detection (≥98% purity) and chiral columns to ensure enantiomeric excess .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve stereochemical control during pyrrolidine hydroxylation?

  • Chiral induction : Use (2S,4R)-configured starting materials or enantioselective catalysts (e.g., Sharpless dihydroxylation). achieved 75% yield and [α]D20^{20}_D +12.3° using Pd-catalyzed coupling with a chiral tert-butylsilyl ether intermediate .
  • Solvent effects : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of hydroxyl groups, while low temperatures (−78°C) reduce epimerization .
  • Contradiction note : Some protocols report lower yields (e.g., 60% in vs. 75% in ) due to competing elimination pathways; optimize base strength (e.g., NaH vs. LiHMDS) to suppress byproducts .

Q. What methodologies resolve discrepancies in spectral data for imidazole-pyrrolidine derivatives?

  • Data reconciliation :
  • NMR shifts : Variations in imidazole proton environments (e.g., δ 7.1–7.4 ppm vs. δ 7.5–7.9 ppm) may arise from solvent polarity or hydrogen bonding. Use deuterated DMSO to stabilize tautomers .
  • HRMS accuracy : Calibrate instruments with internal standards (e.g., sodium formate) to minimize mass drift. For example, reported a 0.00069 Da error between calculated and observed m/z .
    • Cross-validation : Compare IR carbonyl stretches (e.g., 1748 cm1^{-1} for tert-butyl esters) and 13C NMR^{13} \text{C NMR} quaternary carbons (δ 80–85 ppm) across batches .

Q. How do steric and electronic factors influence the reactivity of the 4-bromophenyl group in cross-coupling reactions?

  • Steric hindrance : Bulky tert-butyl groups on pyrrolidine may slow coupling rates. Mitigate by using microwave-assisted heating (e.g., 70°C for 18 hours in ) to enhance diffusion .
  • Electronic effects : The electron-withdrawing bromine atom activates the aryl ring for nucleophilic substitution. However, competing protodebromination can occur; adding NH4_4OH/brine quenches residual Pd catalysts to suppress this side reaction .
  • Alternative approaches : Replace Suzuki coupling with Ullmann-type reactions using CuI/DMAP for bromine retention .

Methodological Notes

  • Stereochemical pitfalls : Always confirm configurations via NOESY (e.g., correlations between pyrrolidine C2-H and imidazole protons) to avoid misassignment .
  • Scale-up challenges : Pilot-scale syntheses (e.g., in ) highlight the need for controlled drying (Na2_2SO4_4) and column chromatography (silica gel, EtOAc/hexane gradients) to maintain purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.